molecular formula C23H23NO4 B15308896 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)aceticacid

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)aceticacid

Cat. No.: B15308896
M. Wt: 377.4 g/mol
InChI Key: JREQLPIZWZDPJV-UHFFFAOYSA-N
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Description

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)acetic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a bicyclic azabicycloheptane core. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)acetic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The azabicycloheptane core is then constructed through a series of cyclization reactions, often involving intermediates like azides or amines .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium azide, various amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)acetic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)acetic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization. The azabicycloheptane core provides rigidity and stability to the molecule, making it useful in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Uniqueness

What sets 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)acetic acid apart is its unique azabicycloheptane core, which provides additional stability and rigidity compared to other Fmoc-protected amino acids. This makes it particularly useful in applications requiring high stability and precise control over molecular interactions .

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-4-yl]acetic acid

InChI

InChI=1S/C23H23NO4/c25-21(26)12-23-10-9-15(11-23)24(14-23)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)

InChI Key

JREQLPIZWZDPJV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O

Origin of Product

United States

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